Glyoxylic acid-L-menthylester dimethoxy acetal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

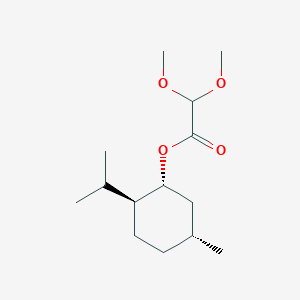

Glyoxylic acid-L-menthylester dimethoxy acetal is a chemical compound with the molecular formula C14H26O4 and a molecular weight of 258.35 g/mol It is known for its unique structure, which includes a glyoxylic acid moiety esterified with L-menthyl and protected by dimethoxy acetal groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of glyoxylic acid-L-menthylester dimethoxy acetal typically involves the esterification of glyoxylic acid with L-menthol, followed by protection of the resulting ester with dimethoxy acetal groups. The reaction conditions often include the use of acid catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Glyoxylic acid-L-menthylester dimethoxy acetal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the dimethoxy acetal groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Glyoxylic acid-L-menthylester dimethoxy acetal serves as a crucial precursor in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Converts to corresponding carboxylic acids.

- Reduction : Yields alcohol derivatives.

- Substitution : Facilitates nucleophilic substitution reactions to introduce different functional groups.

Medicinal Chemistry

This compound is under investigation for its potential role in drug synthesis. It acts as a building block for pharmacologically active compounds, with preliminary studies suggesting antimicrobial properties against specific bacterial strains and potential anti-inflammatory effects. The interaction of this compound with biological macromolecules like proteins and nucleic acids indicates its therapeutic potential, although further research is needed to elucidate these mechanisms fully.

Industrial Applications

In industry, this compound is utilized in the production of fine chemicals and as an intermediate in synthesizing fragrances and flavors. Its pleasant odor makes it particularly valuable in the fragrance industry, where it can be incorporated into various products.

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of new antimicrobial agents using this compound as a starting material. The results indicated that derivatives synthesized from this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibiotics.

Case Study 2: Application in Fragrance Development

Research conducted on the use of this compound in fragrance formulations demonstrated that it could enhance the stability and longevity of scent profiles. The study found that products containing this compound maintained their aromatic properties over extended periods compared to those without it, suggesting its utility in commercial fragrance applications.

Wirkmechanismus

The mechanism of action of glyoxylic acid-L-menthylester dimethoxy acetal involves its reactivity as an ester and acetal. The compound can undergo hydrolysis to release glyoxylic acid and L-menthol, which can then participate in various biochemical and chemical pathways. The dimethoxy acetal groups provide stability and protect the ester from premature hydrolysis .

Vergleich Mit ähnlichen Verbindungen

Glyoxylic acid methyl ester dimethyl acetal: Similar structure but with methyl ester instead of L-menthyl ester.

Ethyl diethoxyacetate: Another ester with diethoxy acetal protection.

Methyl dimethoxyacetate: A simpler ester with dimethoxy acetal groups

Uniqueness: Glyoxylic acid-L-menthylester dimethoxy acetal is unique due to the presence of the L-menthyl group, which imparts specific stereochemistry and potential biological activity. This distinguishes it from other similar compounds that lack this chiral center and associated properties.

Biologische Aktivität

Glyoxylic acid-L-menthylester dimethoxy acetal is a complex organic compound with the molecular formula C14H26O4 and a molecular weight of 258.35 g/mol. This compound is synthesized through the esterification of glyoxylic acid with L-menthol, followed by protection with dimethoxy acetal groups. Its unique structure, particularly the presence of the L-menthyl group, imparts specific stereochemistry and potential biological activity distinct from other similar compounds .

The biological activity of this compound is largely attributed to its reactivity as an ester and acetal. Upon hydrolysis, it releases glyoxylic acid and L-menthol, which can engage in various biochemical pathways. The stability provided by the dimethoxy acetal groups protects the ester from premature hydrolysis, allowing for controlled release and activity in biological systems.

Research Findings

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Glyoxylic acid derivatives have been studied for their radical scavenging abilities, contributing to their potential use in protecting against oxidative stress .

- Pharmacological Applications : It has been investigated as a precursor in drug synthesis, particularly in creating pharmacologically active compounds due to its ability to undergo various chemical transformations .

- Cell Adhesion Enhancement : Studies suggest that glyoxylic acid derivatives may enhance leukocyte adhesion in tissue injury models, indicating potential applications in wound healing and inflammatory responses .

Case Studies

- Antioxidant Activity : A study demonstrated that glyoxylic acid derivatives can act as effective radical scavengers, showing significant protective effects against oxidative damage in cellular models. These findings suggest that this compound could be beneficial in formulations aimed at reducing oxidative stress-related conditions.

- Wound Healing : In an experimental model involving tissue injury, this compound was shown to facilitate leukocyte adhesion, which is critical for effective wound healing. This activity was attributed to its interaction with endothelial cells and modulation of inflammatory responses .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Glyoxylic Acid Methyl Ester Dimethyl Acetal | Methyl ester | Limited antioxidant properties |

| Ethyl Diethoxyacetate | Diethoxy acetal | Moderate reactivity; less biological focus |

| This compound | L-Menthyl ester | Enhanced antioxidant and pharmacological activities |

The presence of the L-menthyl group in this compound enhances its biological activity compared to other esters lacking this stereochemical feature.

Eigenschaften

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dimethoxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-9(2)11-7-6-10(3)8-12(11)18-13(15)14(16-4)17-5/h9-12,14H,6-8H2,1-5H3/t10-,11+,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFFNJLVHHHQGX-GRYCIOLGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(OC)OC)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(OC)OC)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.